3,4-Difluoro-5-methoxybenzoyl chloride
Description
3,4-Difluoro-5-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride with the molecular formula C₈H₅F₂ClO₂. Its structure features a benzoyl chloride backbone substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group (-OCH₃) at the 5-position, and a reactive acyl chloride (-COCl) group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The electron-withdrawing fluorine and methoxy substituents influence its reactivity, making it a versatile building block for nucleophilic acyl substitution reactions, such as amidation or esterification .
Properties
IUPAC Name |
3,4-difluoro-5-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-6-3-4(8(9)12)2-5(10)7(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWPALDRPORJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-methoxybenzoyl chloride generally involves the reaction of 3,4-difluoro-5-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-difluoro-5-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Scientific Research Applications
Pharmaceutical Applications
3,4-Difluoro-5-methoxybenzoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and pharmacokinetic properties of the resulting drugs.
Key Applications:
- Synthesis of Antibacterial Agents: The compound serves as a precursor for synthesizing fluoroquinolone antibiotics. For instance, it is involved in the production of gatifloxacin and moxifloxacin, which are effective against a wide range of bacterial infections .
- Antiparasitic Drug Development: Research indicates that derivatives of this compound can be used to develop inhibitors targeting specific enzymes in parasites like Trypanosoma cruzi, showcasing its potential in treating diseases such as Chagas disease .
Agrochemical Applications
In agrochemistry, this compound is explored for its potential in developing new herbicides and fungicides. The incorporation of fluorine atoms often leads to enhanced efficacy and reduced environmental impact.
Research Insights:
- Studies have demonstrated that fluorinated benzoyl chlorides can improve the selectivity and potency of herbicides against specific weed species while minimizing harm to crops .
Synthesis Methodologies
The synthesis of this compound typically involves several steps, often starting from readily available precursors.
Common Synthesis Route:
- Starting Material: The synthesis begins with 3,4-difluoro-5-methoxybenzoic acid.
- Activation: The carboxylic acid group is converted into acyl chloride using reagents like thionyl chloride or oxalyl chloride.
- Purification: The final product is purified through distillation or chromatography to achieve high purity levels necessary for pharmaceutical applications.
Case Studies
Case Study 1: Synthesis of Fluoroquinolones
A patented method outlines a high-yield synthesis route for fluoroquinolone antibiotics using this compound as a key intermediate. The process demonstrates efficiency with a reported yield exceeding 82% and purity greater than 99% .
Case Study 2: Development of Antiparasitic Drugs
Research published in medicinal chemistry journals details the use of this compound in synthesizing novel inhibitors for TcCYP51, an enzyme critical for the survival of Trypanosoma cruzi. These inhibitors showed promising results in both biochemical assays and cell-based tests .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. For example, in pharmaceutical applications, the derivatives may interact with specific enzymes or receptors to produce therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, applications, and physicochemical properties of 3,4-difluoro-5-methoxybenzoyl chloride can be contextualized by comparing it to analogous benzoyl chloride derivatives. Below is a detailed comparison based on substituent effects, synthetic utility, and industrial relevance.
Substituent Effects and Reactivity
Benzoyl chlorides with electron-withdrawing substituents exhibit enhanced reactivity toward nucleophiles due to increased electrophilicity of the carbonyl carbon. Key comparisons include:
- Fluorine vs. Chlorine : Chlorine is more electron-withdrawing than fluorine, making trichloro derivatives (e.g., ’s compound) more reactive than difluoro analogs.
- Methoxy (-OMe) vs. Trifluoromethoxy (-OCF₃) : The -OCF₃ group () significantly enhances electrophilicity compared to -OMe due to the strong inductive effect of CF₃ .
Physicochemical Properties
Estimated molecular weights and stability trends are summarized below:
The higher molecular weight of chlorinated analogs correlates with increased density and boiling points. However, stability decreases with stronger electron-withdrawing groups due to heightened sensitivity to hydrolysis.
Biological Activity
3,4-Difluoro-5-methoxybenzoyl chloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoyl moiety with two fluorine atoms and a methoxy group at specific positions. This arrangement significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the difluoro and methoxy groups enhances its lipophilicity and binding affinity, facilitating interactions that can lead to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can contribute to its anticancer properties. For instance, modifications in the structure can lead to significant changes in enzyme inhibition potency, as demonstrated in various studies .
- Receptor Modulation : The compound may also modulate receptor activities, affecting signaling pathways that are crucial for cell proliferation and survival. This modulation can lead to apoptosis in cancer cells or reduced inflammation in other contexts .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that the compound induces cytotoxicity in MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Further structure-activity relationship (SAR) studies suggest that modifications to the benzoyl structure can enhance potency against various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, it has been noted for effectiveness against strains such as E. coli and S. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
Several case studies highlight the potential applications of this compound:
- In Vivo Efficacy : A study evaluated the compound's efficacy in animal models where it exhibited significant tumor reduction when administered at specific dosages . This highlights its potential as a therapeutic agent in oncology.
- Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer cell lines .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to identify key structural features that influence biological activity:
| Compound Modification | Observed Activity | Notes |
|---|---|---|
| Methoxy Group Position | Increased potency when moved from para to meta | Changes orientation affecting binding |
| Fluorine Substitution | Enhanced lipophilicity and receptor binding | Optimal positions identified through modeling |
| Size of Substituents | Larger groups at certain positions increase activity | Balancing lipophilicity with steric hindrance |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3,4-Difluoro-5-methoxybenzoyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous procedures for difluorinated benzoyl chlorides involve refluxing the acid precursor with SOCl₂ under anhydrous conditions . To optimize purity, ensure strict control of reaction temperature (e.g., 70–80°C), use inert gas (N₂/Ar) to exclude moisture, and employ vacuum distillation for isolation. Purity validation via HPLC or GC-MS is critical, referencing standards like >95.0% purity thresholds used for structurally similar compounds (e.g., 3,5-difluorobenzoic acid) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Due to its acyl chloride reactivity and potential toxicity:
- Inhalation/Contact : Use fume hoods, gloves, and goggles. In case of exposure, immediately flush with water and seek medical attention .
- Storage : Store in airtight, moisture-resistant containers under inert atmosphere (N₂) at 2–8°C to prevent hydrolysis.
- Decontamination : Neutralize spills with sodium bicarbonate or specialized adsorbents (e.g., vermiculite).
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H/¹³C/¹⁹F NMR spectra with literature data (e.g., NIST Chemistry WebBook for analogous difluorobenzoyl chlorides) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1770–1800 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry : Validate molecular ion peaks (e.g., EI-MS) against calculated molecular weights.
Advanced Research Questions
Q. How can reaction conditions be optimized for acylation reactions using this compound, particularly in moisture-sensitive environments?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves to scavenge trace moisture.
- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines/alcohols.
- Workup : Quench excess reagent with ice-cold aqueous NaHCO₃, followed by extraction with ethyl acetate. Monitor reaction progress via TLC (silica gel, hexane/EtOAc).
Q. What are the potential sources of data contradictions in thermodynamic stability studies of this compound?
- Methodological Answer : Discrepancies may arise from:
- Moisture Exposure : Hydrolysis to 3,4-Difluoro-5-methoxybenzoic acid can skew calorimetry data. Use Karl Fischer titration to confirm anhydrous conditions .
- Instrument Calibration : Ensure DSC/TGA instruments are calibrated against reference standards (e.g., indium melting point).
- Sample Purity : Cross-validate purity with orthogonal methods (e.g., elemental analysis combined with LC-MS) .
Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?
- Methodological Answer :
- Stabilizers : Add stabilizers like hydroquinone (0.1–1 wt%) to inhibit radical-mediated degradation.
- Controlled Atmospheres : Store/react under inert gas with O₂ levels <1 ppm.
- Temperature Gradients : For high-temperature applications (e.g., polymer synthesis), use short reaction times (<2 h) and rapid cooling post-reaction.
Q. How can researchers analyze degradation byproducts, and what are their environmental implications?
- Methodological Answer :
- Byproduct Identification : Use LC-HRMS (High-Resolution Mass Spectrometry) coupled with fragmentation libraries. For example, hydrolysis byproducts (e.g., benzoic acid derivatives) can be compared to reference spectra .
- Environmental Impact : Assess fluorinated degradation products for bioaccumulation potential using OECD 305 guidelines. Structural analogs (e.g., perfluorinated sulfonates) have shown persistence in aquatic systems, necessitating rigorous waste treatment .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
